Lauramine oxide
Overview
Description
It is widely used in various applications due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances . This compound is known for its antimicrobial properties and is effective against common bacteria such as Staphylococcus aureus and Escherichia coli .
Mechanism of Action
Target of Action
Lauramine oxide, also known as dodecyldimethylamine oxide (DDAO), is an amine oxide-based zwitterionic surfactant . It primarily targets dirt and oil particles on various surfaces, including skin and hair . It is also effective against common bacteria such as S. aureus and E. coli .
Mode of Action
As a surfactant, this compound interacts with its targets (dirt, oil, and bacteria) by surrounding and loosening them from the surface they’re attached to . This allows the particles to be easily rinsed away, resulting in a clean surface . It also exhibits antimicrobial properties, making it effective against certain bacteria .
Biochemical Pathways
Its surfactant properties suggest that it likely disrupts the lipid membranes of bacteria, leading to their inactivation
Pharmacokinetics
In terms of absorption, studies have shown that in rats, up to 40% of this compound applied to the skin was absorbed . In two human volunteers, 92% of the dose applied to the skin was recovered from the skin
Result of Action
The primary result of this compound’s action is the effective removal of dirt, oil, and bacteria from various surfaces, resulting in cleanliness . It also contributes to the foaming and lathering properties of personal care products . In addition, it has antimicrobial properties, providing an added benefit in hygiene-related applications .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, it has a melting point of 132-133°C and is soluble in water . It is generally considered safe for use in cosmetics when used as directed .
Biochemical Analysis
Biochemical Properties
Lauramine oxide is an amine oxide–based zwitterionic surfactant, with a C12 (dodecyl) alkyl tail . It forms normal micelles and normal liquid crystalline phases . Despite having only one polar atom that is able to interact with water – the oxygen atom, this compound is a strongly amphiphilic surfactant .
Cellular Effects
This compound enhances the appearance and feel of hair by increasing hair body and volume, suppleness or sheen . These ingredients may improve the texture of hair that has been damaged physically or by chemical treatment . This compound also increases foaming capacity and prevents the buildup of static electricity in hair-care product formulations .
Molecular Mechanism
This compound is a surfactant, meaning it breaks surface tension in liquids, allowing things to become clean . It is typically synthesized by reacting lauric acid or lauryl alcohol with hydrogen peroxide under controlled conditions . This reaction leads to the formation of the amine oxide, specifically this compound .
Temporal Effects in Laboratory Settings
This compound and myristamine oxide demonstrated a lower degradation rate under acidic conditions than at a neutral pH . This suggests that the stability and degradation of this compound can be influenced by the pH of the environment .
Dosage Effects in Animal Models
In rats, up to 40% of this compound applied to the skin was absorbed . At a concentration of 30%, this compound produced severe dermal reactions in rabbits, but at 0.3% only slight to moderate erythema with slight edema, fissuring, and slight to moderate epithelial desquamation were found .
Metabolic Pathways
It is known that amine oxides like this compound are usually prepared from tertiary amines by oxidation, usually with hydrogen peroxide .
Transport and Distribution
In rats, up to 40% of this compound applied to the skin was absorbed . This suggests that this compound can be transported through the skin and distributed within the body .
Subcellular Localization
As a surfactant, this compound is likely to be found in areas of the cell where it can interact with both lipids and water, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyldimethylamine N-oxide is typically synthesized through the oxidation of dodecyldimethylamine. The reaction involves the use of hydrogen peroxide as the oxidizing agent under controlled conditions to ensure the formation of the N-oxide group .
Industrial Production Methods: In industrial settings, the production of dodecyldimethylamine N-oxide involves the continuous oxidation of dodecyldimethylamine using hydrogen peroxide. The reaction is carried out in a reactor where the temperature and pH are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dodecyldimethylamine N-oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction involves the oxidation of the amine group to form the N-oxide.
Reduction: Under certain conditions, the N-oxide can be reduced back to the amine.
Substitution: The compound can participate in substitution reactions where the dodecyl group can be replaced by other alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used to revert the N-oxide to the amine.
Substitution: Various alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Dodecyldimethylamine N-oxide.
Reduction: Dodecyldimethylamine.
Substitution: Alkyl-substituted derivatives of dodecyldimethylamine.
Scientific Research Applications
Dodecyldimethylamine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: The compound is used to solubilize membrane proteins for structural studies.
Medicine: It is used in formulations of antimicrobial agents and disinfectants.
Industry: Dodecyldimethylamine N-oxide is used in detergents, shampoos, and other personal care products due to its foaming and emulsifying properties
Comparison with Similar Compounds
Myristamine oxide: An analogous compound with a C14 tail.
Dimethyldodecylamine oxide: Another similar compound with slight variations in the alkyl chain length.
Comparison: Dodecyldimethylamine N-oxide is unique due to its balance of hydrophilic and hydrophobic properties, making it highly effective as a surfactant. Its antimicrobial properties and ability to solubilize proteins without denaturing them set it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyldodecan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYELZBGXAIXKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO | |
Record name | DIMETHYLDODECYLAMINE-N-OXIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1020514 | |
Record name | N,N-Dimethyldodecylamine-N-oxide | |
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Molecular Weight |
229.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyldodecylamine-n-oxide is a crystalline solid., Liquid, Highly hygroscopic solid; [HSDB] | |
Record name | DIMETHYLDODECYLAMINE-N-OXIDE | |
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Record name | 1-Dodecanamine, N,N-dimethyl-, N-oxide | |
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Record name | N,N-Dimethyl-N-dodecylamine oxide | |
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Solubility |
In water, 190,000 mg/L at 25 °C | |
Record name | LAURAMINE OXIDE | |
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Vapor Pressure |
0.00000006 [mmHg] | |
Record name | N,N-Dimethyl-N-dodecylamine oxide | |
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Color/Form |
Very hygroscopic needles from dry toluene. | |
CAS No. |
1643-20-5 | |
Record name | DIMETHYLDODECYLAMINE-N-OXIDE | |
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Record name | Dodecyldimethylamine oxide | |
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Record name | Lauramine oxide | |
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Record name | Dodecyldimethylamine N-oxide | |
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Record name | Dodecyldimethylamine oxide | |
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Record name | LAURAMINE OXIDE | |
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Record name | LAURAMINE OXIDE | |
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Melting Point |
266 to 268 °F (NTP, 1992), 130.5 °C | |
Record name | DIMETHYLDODECYLAMINE-N-OXIDE | |
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Record name | LAURAMINE OXIDE | |
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